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An In-Depth Technical Guide to the KAT6A Inhibitor PF-07248144

Executive Summary
This technical guide provides a comprehensive overview of the lysine acetyltransferase 6A

(KAT6A) inhibitor PF-07248144, a novel therapeutic agent under investigation for the treatment

of various cancers, particularly hormone receptor-positive (HR+)/HER2- metastatic breast

cancer. This document details the mechanism of action, preclinical and clinical data, and

relevant experimental protocols for researchers, scientists, and drug development

professionals. While the initial inquiry specified PF-06733804, extensive research has revealed

no public information for a KAT6A inhibitor with this identifier. The available data strongly

indicates that the clinical candidate of interest developed by Pfizer is PF-07248144.

Introduction to KAT6A as a Therapeutic Target
K(lysine) acetyltransferase 6A (KAT6A), also known as MOZ (monocytic leukemia zinc finger

protein), is a histone acetyltransferase (HAT) that plays a crucial role in chromatin modification

and gene regulation.[1][2] KAT6A is a component of the BRPF1 (bromodomain and PHD finger-

containing protein 1) complex, which acetylates histone H3 at lysine 23 (H3K23ac).[1] This

acetylation leads to a more relaxed chromatin structure, facilitating gene transcription.[1]

Dysregulation of KAT6A activity is implicated in the pathogenesis of several cancers.

Functionally active fusions of KAT6A have been identified in acute myeloid leukemia (AML).[2]

Furthermore, KAT6A contributes to the inhibition of cell senescence, thereby promoting tumor

cell immortality.[1][2] In breast cancer, KAT6A is frequently amplified and overexpressed,
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correlating with a poor prognosis.[3] The inhibition of KAT6A has been shown to induce

senescence and arrest tumor growth, highlighting its potential as a therapeutic target.[1][2]

PF-07248144: A Potent and Selective KAT6A
Inhibitor
PF-07248144 (also known as CTx-648 and PF-9363) is a potent, selective, and orally

bioavailable small molecule inhibitor of KAT6A and its close homolog KAT6B.[3][4] By inhibiting

the acetyltransferase activity of KAT6A, PF-07248144 prevents the acetylation of H3K23,

leading to the downregulation of genes involved in key oncogenic pathways.[3]

Mechanism of Action
PF-07248144 targets the catalytic activity of the KAT6A/BRPF1 complex. This inhibition

prevents the transfer of an acetyl group from acetyl-CoA to lysine 23 on histone H3. The

resulting decrease in H3K23ac leads to a more condensed chromatin state at target gene

promoters, reducing the binding of transcription factors and RNA Polymerase II, thereby

suppressing the transcription of genes crucial for cancer cell proliferation and survival.[1][3]
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Figure 1: Mechanism of Action of PF-07248144.

Signaling Pathway
KAT6A has been shown to upregulate the PI3K/AKT signaling pathway, a critical pathway for

cell growth, proliferation, and survival.[5] Mechanistic studies have demonstrated that KAT6A-

mediated H3K23 acetylation recruits the TRIM24 protein to the promoter of PIK3CA, the gene

encoding the catalytic subunit of PI3K.[5] This leads to increased PIK3CA transcription and

subsequent activation of the PI3K/AKT pathway. Inhibition of KAT6A with PF-07248144 is

expected to downregulate this pathway, contributing to its anti-tumor effects.
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Figure 2: KAT6A Signaling Pathway and Point of Inhibition.
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Quantitative Data Summary
The following tables summarize the key quantitative data for PF-07248144 from preclinical

studies.

Table 1: In Vitro Activity of PF-07248144

Assay Type Cell Line IC50 (nM) Reference

KAT6A Enzymatic
Assay

- 1.6 [6]

Cell Proliferation
KAT6A-amplified

Breast Cancer
< 10 [3]

| H3K23 Acetylation | KAT6A-amplified Breast Cancer | < 25 |[3] |

Table 2: In Vivo Efficacy of PF-07248144

Model Treatment
Tumor Growth
Inhibition (%)

Reference

ER+ Breast Cancer
Xenograft

PF-07248144
(monotherapy)

Significant [3]

| Endocrine-refractory ER+ Breast Cancer Xenograft | PF-07248144 (monotherapy) | Potent |[3]

|

Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the evaluation of

KAT6A inhibitors.

KAT6A Histone Acetyltransferase (HAT) Assay
This assay measures the enzymatic activity of KAT6A and the inhibitory potential of compounds

like PF-07248144. A common method is a radiometric assay.[6]
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Principle: Measures the transfer of a radiolabeled acetyl group from [³H]-Acetyl-CoA to a

histone substrate.

Materials: Recombinant human KAT6A enzyme, Histone H3 substrate, [³H]-Acetyl-CoA,

assay buffer, scintillant.

Procedure:

Incubate KAT6A enzyme with the inhibitor (PF-07248144) at various concentrations.

Initiate the reaction by adding the histone H3 substrate and [³H]-Acetyl-CoA.

Incubate at 30°C for a defined period.

Stop the reaction and transfer the mixture to a filter paper.

Wash the filter paper to remove unincorporated [³H]-Acetyl-CoA.

Measure the radioactivity on the filter paper using a scintillation counter.

Calculate the IC50 value from the dose-response curve.

Cellular Proliferation Assay (MTT Assay)
This assay determines the effect of a compound on cell viability and proliferation.

Principle: Measures the metabolic activity of cells, which is proportional to the number of

viable cells. The yellow tetrazolium salt MTT is reduced to purple formazan by mitochondrial

dehydrogenases of living cells.

Materials: Cancer cell lines, culture medium, MTT solution, solubilization buffer (e.g.,

DMSO).

Procedure:

Seed cells in a 96-well plate and allow them to adhere overnight.

Treat the cells with a range of concentrations of PF-07248144 for 72 hours.
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Add MTT solution to each well and incubate for 2-4 hours.

Add solubilization buffer to dissolve the formazan crystals.

Measure the absorbance at 570 nm using a microplate reader.

Calculate the percentage of cell viability relative to the vehicle-treated control and

determine the GI50 (concentration for 50% growth inhibition).

Chromatin Immunoprecipitation (ChIP) Assay for
H3K23ac
ChIP is used to determine the level of H3K23 acetylation at specific genomic loci.

Principle: An antibody specific to H3K23ac is used to immunoprecipitate chromatin

fragments. The associated DNA is then purified and quantified by qPCR to assess the

abundance of the histone mark at specific gene promoters.

Materials: Cancer cell lines, formaldehyde, lysis buffers, sonicator, anti-H3K23ac antibody,

protein A/G beads, elution buffer, proteinase K, qPCR reagents.

Procedure:

Cross-link proteins to DNA in cells using formaldehyde.

Lyse the cells and shear the chromatin into small fragments by sonication.

Immunoprecipitate the chromatin using an anti-H3K23ac antibody.

Reverse the cross-links and purify the immunoprecipitated DNA.

Quantify the amount of specific DNA sequences (e.g., promoters of KAT6A target genes)

using qPCR.

In Vivo Xenograft Tumor Model
This model is used to evaluate the anti-tumor efficacy of a compound in a living organism.
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Principle: Human cancer cells are implanted into immunocompromised mice, and the effect

of the drug on tumor growth is monitored.

Materials: Immunocompromised mice (e.g., BALB/c nude), cancer cell lines, Matrigel

(optional), calipers.

Procedure:

Inject a suspension of cancer cells subcutaneously into the flank of the mice.

Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

Randomize the mice into treatment and control groups.

Administer PF-07248144 (e.g., by oral gavage) daily.

Measure the tumor volume with calipers 2-3 times per week.

At the end of the study, euthanize the mice and excise the tumors for further analysis.
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Figure 3: Drug Development Workflow for PF-07248144.

Clinical Development
PF-07248144 is currently in clinical development. A Phase 1 trial has been conducted to

evaluate its safety, tolerability, and preliminary efficacy as a monotherapy and in combination
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with other agents in patients with advanced solid tumors, including HR+/HER2- metastatic

breast cancer.[4] Promising results from early clinical studies have led to the initiation of a

Phase 3 trial.[7][8]

Conclusion
PF-07248144 is a first-in-class KAT6A inhibitor with a well-defined mechanism of action and

promising preclinical and early clinical activity. Its ability to target the epigenetic regulation of

key oncogenic pathways provides a novel therapeutic strategy for cancers with KAT6A

dysregulation, particularly in the context of endocrine-resistant breast cancer. The ongoing

clinical trials will further elucidate the therapeutic potential of this innovative agent.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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